molecular formula C14H15N3O3S B5056016 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide

2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide

Cat. No. B5056016
M. Wt: 305.35 g/mol
InChI Key: RWTBIZQIXIVTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide is a chemical compound that has garnered significant attention in the scientific community. This compound has been studied extensively for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide can have a range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of a wide range of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide. One potential direction is the development of more potent analogs of this compound that can be used in cancer therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy. Finally, studies are needed to determine the potential side effects of this compound and to develop strategies to mitigate these side effects.

Synthesis Methods

The synthesis of 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide involves the reaction of N-phenylacetamide with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidine thiol. This intermediate is then reacted with chloroacetyl chloride to yield the final product.

Scientific Research Applications

2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(5-ethyl-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-10-12(19)16-14(17-13(10)20)21-8-11(18)15-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,18)(H,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTBIZQIXIVTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NC1=O)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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